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Compound of Interest

Compound Name: (+)-2,3-O-Isopropylidene-L-threitol

Cat. No.: B7802184 Get Quote

An In-Depth Technical Guide to (+)-2,3-O-Isopropylidene-L-threitol: Structure,

Stereochemistry, and Synthetic Applications

Abstract
(+)-2,3-O-Isopropylidene-L-threitol, systematically named (4S,5S)-2,2-Dimethyl-1,3-

dioxolane-4,5-dimethanol, is a synthetically versatile chiral building block derived from L-tartaric

acid. Its rigid C₂-symmetric scaffold, featuring two primary hydroxyl groups, makes it an

invaluable intermediate in asymmetric synthesis. This guide provides a comprehensive

overview of its stereochemical features, a detailed, field-proven synthetic protocol,

characterization data, and key applications for researchers and professionals in drug

development and chemical synthesis.

Molecular Structure and Stereochemical
Assignment
The structure of (+)-2,3-O-Isopropylidene-L-threitol is fundamentally derived from L-threitol, a

four-carbon sugar alcohol. The 'L' designation refers to the stereochemical configuration at C3

relative to glyceraldehyde. In L-threitol, the hydroxyl groups on C2 and C3 are oriented on the

same side in a Fischer projection.

The key structural modification is the protection of the vicinal diols at the C2 and C3 positions

with an isopropylidene group (an acetonide). This is achieved by reacting L-threitol with
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acetone or a acetone equivalent, forming a five-membered 1,3-dioxolane ring. This protection

strategy serves two primary purposes: it imparts stability to the molecule under various reaction

conditions and it locks the conformation of the carbon backbone, presenting the two primary

hydroxymethyl groups in a well-defined spatial arrangement.

Stereochemistry: The absolute configuration of the two stereocenters in the parent L-threitol

dictates the stereochemistry of the final product. The systematic IUPAC name, (4S,5S)-2,2-

Dimethyl-1,3-dioxolane-4,5-dimethanol, precisely defines this configuration according to the

Cahn-Ingold-Prelog (CIP) priority rules. The "(+)" prefix indicates that this enantiomer is

dextrorotatory, meaning it rotates plane-polarized light to the right.

Diagram: Structure of (+)-2,3-O-Isopropylidene-L-threitol

Caption: Stereochemical representation of (4S,5S)-2,2-Dimethyl-1,3-dioxolane-4,5-dimethanol.

Synthesis and Mechanistic Insights
The most reliable and scalable synthesis of (+)-2,3-O-Isopropylidene-L-threitol starts from L-

(+)-tartaric acid, an inexpensive and readily available chiral pool material. The synthesis

proceeds via a two-step sequence: protection/esterification followed by reduction.

Step 1: Acetonide Protection and Esterification. L-tartaric acid is treated with 2,2-

dimethoxypropane in the presence of an acid catalyst (e.g., p-toluenesulfonic acid) and

methanol. 2,2-dimethoxypropane serves as both the protecting group source and a water

scavenger. The reaction mechanistically involves the acid-catalyzed formation of a ketal with

the vicinal diols of tartaric acid. Concurrently, the acidic conditions and presence of methanol

facilitate the Fischer esterification of both carboxylic acid moieties to yield dimethyl 2,3-O-

isopropylidene-L-tartrate.

Step 2: Reduction. The resulting diester is then reduced to the corresponding diol. Lithium

aluminum hydride (LiAlH₄) in an ethereal solvent like diethyl ether or tetrahydrofuran (THF) is

the reagent of choice for this transformation. LiAlH₄ is a powerful reducing agent that efficiently

converts the esters to primary alcohols. A careful aqueous workup is required to quench the

excess hydride reagent and precipitate the aluminum salts, allowing for the isolation of the

target diol.

Diagram: Synthetic Workflow
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Caption: Two-step synthesis from L-tartaric acid.

Detailed Experimental Protocol
This protocol is adapted from the robust procedure published in Organic Syntheses.

Part A: Dimethyl 2,3-O-isopropylidene-L-tartrate

To a 1-L round-bottomed flask under an inert atmosphere (argon or nitrogen), add L-tartaric

acid (101 g, 0.673 mol), 2,2-dimethoxypropane (190 mL, 1.54 mol), methanol (40 mL), and

p-toluenesulfonic acid monohydrate (0.4 g, 2.1 mmol).

Gently warm the mixture (e.g., on a steam bath) with swirling until a homogeneous solution

is formed.

Add additional 2,2-dimethoxypropane (95 mL, 0.77 mol) and cyclohexane (450 mL). Fit the

flask with a distillation apparatus (e.g., a Vigreux column and distilling head).

Heat the mixture to reflux to azeotropically remove the acetone and methanol byproducts

with cyclohexane.
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After cooling to room temperature, add anhydrous potassium carbonate (1 g) to neutralize

the acid catalyst and stir until the color fades.

Remove volatile materials under reduced pressure. The crude residue is purified by vacuum

distillation (bp 94–101°C at 0.5 mmHg) to yield the diester as a pale-yellow oil (typical yield:

85–92%).

Part B: (+)-2,3-O-Isopropylidene-L-threitol

To a dry 2-L three-necked flask equipped with an addition funnel and reflux condenser under

an inert atmosphere, suspend lithium aluminum hydride (LiAlH₄) (27 g, 0.71 mol) in

anhydrous diethyl ether (600 mL).

Stir and heat the suspension to a gentle reflux for 30 minutes.

Discontinue heating and add a solution of dimethyl 2,3-O-isopropylidene-L-tartrate (123 g,

0.564 mol) in diethyl ether (300 mL) dropwise via the addition funnel over 2 hours,

maintaining a gentle reflux from the heat of reaction.

After the addition is complete, resume heating and reflux the mixture for an additional 3

hours.

Cool the reaction mixture to 0–5°C in an ice bath.

CAUTION: Exothermic and generates hydrogen gas. Cautiously and sequentially quench the

reaction by the slow, dropwise addition of water (36 mL), followed by 4 N sodium hydroxide

solution (36 mL), and finally water (112 mL).

Allow the mixture to warm to room temperature and stir until the gray color of the unreacted

LiAlH₄ disappears and a white, granular precipitate of aluminum salts forms.

Filter the mixture through a pad of Celite, washing the filter cake thoroughly with diethyl

ether.

Combine the organic filtrates and remove the solvent under reduced pressure to yield the

crude product as a solid or oil. Recrystallization or distillation can be used for further

purification.
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Characterization and Quality Control
Proper characterization is essential to confirm the identity, purity, and stereochemical integrity

of the final product.

Property Value Source

CAS Number 50622-09-8

Molecular Formula C₇H₁₄O₄

Molecular Weight 162.18 g/mol

Appearance White to colorless solid or lump

Melting Point 46–50 °C

Boiling Point 92–94 °C @ 0.1 mmHg

Specific Rotation [α]²⁰/D +3.0 ± 0.5° (c=5% in ethanol)

Purity (GC) ≥97.

To cite this document: BenchChem. [(+)-2,3-O-Isopropylidene-L-threitol structure and
stereochemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b7802184#2-3-o-isopropylidene-l-threitol-structure-
and-stereochemistry]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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